6-Amino-5-chloropicolinic acid
Overview
Description
6-Amino-5-chloropicolinic acid is a chemical compound with the molecular formula C6H5ClN2O2. It is a derivative of picolinic acid, characterized by the presence of an amino group at the 6th position and a chlorine atom at the 5th position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-chloropicolinic acid typically involves the chlorination of picolinic acid followed by amination. One common method includes the reaction of 5-chloropicolinic acid with ammonia under controlled conditions to introduce the amino group at the 6th position. The reaction is usually carried out in a solvent such as ethanol or water, with the temperature maintained between 50-100°C .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-5-chloropicolinic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorine atom can be reduced to form dechlorinated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed:
Oxidation: Formation of 6-nitro-5-chloropicolinic acid.
Reduction: Formation of 6-amino-5-hydroxypicolinic acid.
Substitution: Formation of 6-amino-5-alkylpicolinic acid derivatives.
Scientific Research Applications
6-Amino-5-chloropicolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Amino-5-chloropicolinic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the amino and chlorine groups allows for specific interactions with target proteins, influencing their function and leading to the desired biological effects .
Comparison with Similar Compounds
6-Amino-5-bromopicolinic acid: Similar structure but with a bromine atom instead of chlorine.
6-Amino-5-fluoropicolinic acid: Contains a fluorine atom in place of chlorine.
6-Amino-5-iodopicolinic acid: Features an iodine atom instead of chlorine.
Uniqueness: 6-Amino-5-chloropicolinic acid is unique due to the specific electronic and steric effects imparted by the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
6-amino-5-chloropyridine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H2,8,9)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCHPUZXYDMCMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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